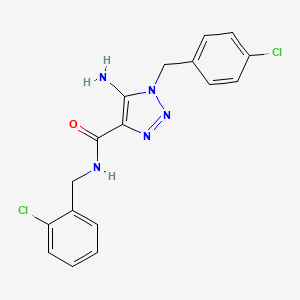

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Properties

IUPAC Name |

5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O/c18-13-7-5-11(6-8-13)10-24-16(20)15(22-23-24)17(25)21-9-12-3-1-2-4-14(12)19/h1-8H,9-10,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPFDMJVCOSKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the chlorophenyl groups: This step involves the use of chlorophenylmethyl halides in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN3) and sodium cyanide (NaCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits a range of biological activities that make it a valuable compound in various research fields.

Enzyme Inhibition

Acetylcholinesterase Inhibition :

- This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The inhibitory activity is attributed to specific substituents on the triazole ring that enhance binding affinity to the enzyme. Reported IC₅₀ values for related triazole derivatives are as low as 0.23 μM, indicating strong inhibitory potential.

Butyrylcholinesterase Inhibition :

- Similar studies indicate that this compound may also inhibit butyrylcholinesterase (BuChE), which is another target in neurodegenerative disease treatment.

Antimicrobial and Antiparasitic Activity

Antimicrobial Properties :

- Research indicates that this compound possesses antimicrobial properties against various pathogens. The presence of the triazole moiety is significant for its pharmacological effects, including anti-inflammatory and antitumor activities.

Antiparasitic Activity :

- The compound has demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown significant suppression of parasite burden in animal models, with some derivatives achieving submicromolar activity (pEC₅₀ > 6) and favorable pharmacokinetic properties such as improved solubility and metabolic stability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

- Substituents on the Triazole Ring : Variations in substituents significantly impact AChE inhibitory activity; for instance, phenyl or diphenyl groups are associated with improved potency compared to other groups.

- Linker Variability : The nature and length of linkers connecting the triazole moiety to aromatic rings also play a crucial role in determining biological efficacy.

Case Studies

Several studies highlight the potential applications of this compound:

| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Antiparasitic Efficacy |

|---|---|---|---|

| Compound 1 | 0.23 | Not reported | Moderate |

| Compound 2 | 0.12 | Not reported | High |

| Compound 3 (5-amino derivative) | Submicromolar | Not reported | Significant |

A study published in Medicinal Chemistry emphasized a series of triazole derivatives exhibiting significant AChE inhibition and neuroprotective effects in cellular models exposed to oxidative stress.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar structural features.

Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.

Tetrazole: A similar heterocyclic compound with four nitrogen atoms in the ring.

Uniqueness

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the chlorophenyl groups and the amino group These functional groups confer specific chemical and biological properties that distinguish it from other triazole derivatives

Biological Activity

5-amino-N-(2-chlorobenzyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer domains. The triazole ring structure is known for its diverse biological properties, making it a focal point for drug discovery and development.

- Molecular Formula : C₁₈H₁₈ClN₅O

- Molecular Weight : 355.8 g/mol

- CAS Number : 899972-77-1

Antimicrobial and Antifungal Properties

Triazole derivatives, including this compound, have demonstrated significant antimicrobial and antifungal activities. Research indicates that compounds with triazole rings can inhibit the growth of various pathogenic fungi and bacteria. For instance, studies have shown that related triazole compounds exhibit potent activity against fungal strains such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A recent investigation into similar compounds revealed that modifications in the triazole structure could enhance their cytotoxic effects against cancer cell lines. For example, certain triazole derivatives have shown IC₅₀ values in the low micromolar range against various cancer types, indicating their potential as therapeutic agents . Specifically, compounds with substituents like chlorobenzyl groups have been associated with improved activity against human cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes critical for cell proliferation in cancer and microbial growth.

- Disruption of Cell Membranes : The compound may interact with cellular membranes, leading to increased permeability and subsequent cell death.

- Modulation of Signaling Pathways : Some studies suggest that triazoles can interfere with signaling pathways involved in inflammation and apoptosis .

Study on Antifungal Activity

A study conducted on the antifungal properties of carboxamide derivatives highlighted the effectiveness of triazoles against phytopathogenic fungi. The compound exhibited significant inhibition of mycelial growth in vitro, suggesting its potential application in agricultural settings .

Investigation of Anticancer Properties

A recent publication explored the anticancer effects of related triazole compounds. It reported that modifications at specific positions on the triazole ring led to enhanced potency against breast and colon cancer cell lines. The findings indicated that these compounds could serve as templates for developing more effective anticancer agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₅O |

| Molecular Weight | 355.8 g/mol |

| CAS Number | 899972-77-1 |

| Antimicrobial Activity | Effective against C. albicans, A. niger |

| Anticancer Activity | IC₅₀ values in low μM range |

| Mechanism of Action | Enzyme inhibition, membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.